molecular formula C15H16N2O3 B3032317 Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- CAS No. 141736-04-1

Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-

Cat. No.: B3032317
CAS No.: 141736-04-1
M. Wt: 272.3 g/mol
InChI Key: BALDQACWJQTHBW-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring, a cyano group, and a methoxyphenyl group

Preparation Methods

The synthesis of morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- typically involves a multi-step process. One common synthetic route starts with the reaction of 4-methoxybenzaldehyde with cyanoacetic acid to form 4-methoxyphenylacrylonitrile. This intermediate is then subjected to a Michael addition reaction with morpholine, followed by cyclization to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or methanol .

Chemical Reactions Analysis

Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]- can be compared with other morpholine derivatives, such as:

    Morpholine, 4-[2-cyano-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.

    Morpholine, 4-[2-cyano-3-(4-chlorophenyl)-1-oxo-2-propenyl]-: The presence of a chloro group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.

    Morpholine, 4-[2-cyano-3-(4-nitrophenyl)-1-oxo-2-propenyl]-: The nitro group can introduce additional reactivity, making this compound useful in different chemical transformations.

Each of these similar compounds has unique properties and applications, highlighting the versatility and importance of morpholine derivatives in various fields of research and industry.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-14-4-2-12(3-5-14)10-13(11-16)15(18)17-6-8-20-9-7-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALDQACWJQTHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384491
Record name Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141736-04-1
Record name Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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